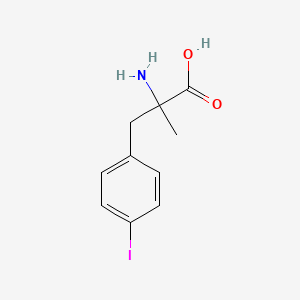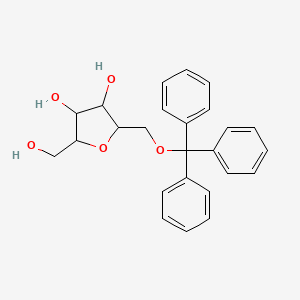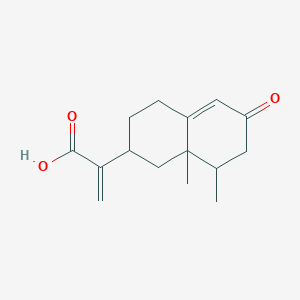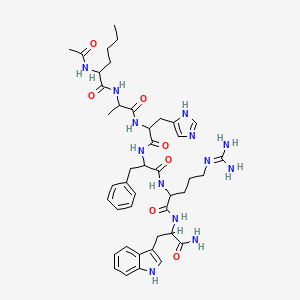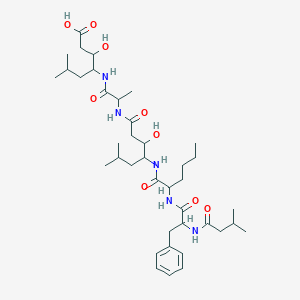
isovaleryl-DL-Phe-DL-Nle-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).
Purification: of the crude peptide using HPLC (high-performance liquid chromatography).
Industrial Production Methods: Industrial production of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: ISOVALERYL-PHE-NLE-STA-ALA-STA-OH can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced peptide fragments .
Scientific Research Applications
ISOVALERYL-PHE-NLE-STA-ALA-STA-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of specialized biochemical reagents and analytical standards.
Mechanism of Action
The mechanism of action of ISOVALERYL-PHE-NLE-STA-ALA-STA-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation .
Comparison with Similar Compounds
- ISOVALERYL-PHE-NLE-STA-ALA-STA-NH2
- ISOVALERYL-PHE-NLE-STA-ALA-STA-OMe
- ISOVALERYL-PHE-NLE-STA-ALA-STA-OEt
Comparison: ISOVALERYL-PHE-NLE-STA-ALA-STA-OH is unique due to its specific amino acid sequence and functional groups. Compared to its analogs, it may exhibit different biochemical properties, such as binding affinity or stability. These differences can influence its applications in research and industry .
Properties
Molecular Formula |
C39H65N5O9 |
|---|---|
Molecular Weight |
748.0 g/mol |
IUPAC Name |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[2-[[2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoylamino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid |
InChI |
InChI=1S/C39H65N5O9/c1-9-10-16-28(42-39(53)31(41-34(47)19-25(6)7)20-27-14-12-11-13-15-27)38(52)44-29(17-23(2)3)32(45)21-35(48)40-26(8)37(51)43-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,45-46H,9-10,16-22H2,1-8H3,(H,40,48)(H,41,47)(H,42,53)(H,43,51)(H,44,52)(H,49,50) |
InChI Key |
WHOPFGFKWFYQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


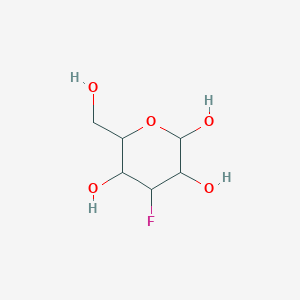


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
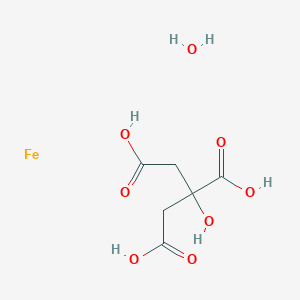
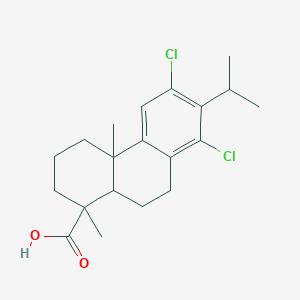

![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
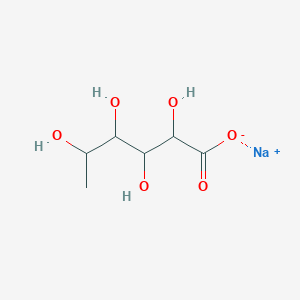
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
